molecular formula C10H9ClN2S B15272046 3-Chloro-N-(thiazol-5-ylmethyl)aniline

3-Chloro-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B15272046
M. Wt: 224.71 g/mol
InChI Key: RIMAZSZALRIIPI-UHFFFAOYSA-N
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Description

3-Chloro-N-(thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-Chloro-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with thiazole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Chloro-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-N-(thiazol-5-ylmethyl)aniline include other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Tiazofurin: An anticancer drug.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H9ClN2S/c11-8-2-1-3-9(4-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2

InChI Key

RIMAZSZALRIIPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CN=CS2

Origin of Product

United States

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